molecular formula C19H22N2O B5598429 4-(1-piperidinyl)benzaldehyde O-benzyloxime

4-(1-piperidinyl)benzaldehyde O-benzyloxime

Cat. No. B5598429
M. Wt: 294.4 g/mol
InChI Key: KKCLSZPXYOMKDK-HMMYKYKNSA-N
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Description

4-(1-Piperidinyl)benzaldehyde O-benzyloxime is a chemical compound that involves piperidine structure. Although not directly studied, related compounds provide insights into their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related piperidine compounds often involves substitution reactions and the use of various catalysts and solvents under controlled temperatures. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involves substitution reactions and is characterized by different spectroscopic techniques, indicating a structured methodology for synthesizing piperidine derivatives (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine compounds can be complex, featuring different types of interactions and conformations. For example, the piperidine ring typically adopts a chair conformation, and the structure can exhibit both inter and intra molecular hydrogen bonds, contributing to its stability and physical properties (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including catalytic and substitution reactions, which can significantly alter their chemical properties. These reactions are important for modifying the compound for different applications and understanding its reactivity (Kilic et al., 2008).

Physical Properties Analysis

The physical properties, such as thermal stability and optical properties, of piperidine derivatives are influenced by their molecular structure. For instance, thermal analyses reveal that certain piperidine structures are stable within specific temperature ranges, which is crucial for their storage and application (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics, of piperidine derivatives can be understood through spectroscopic studies and theoretical calculations. These studies help identify reactive sites, bonding types, and electronic parameters, which are essential for predicting the compound's behavior in different chemical environments (Janani et al., 2020).

properties

IUPAC Name

(E)-N-phenylmethoxy-1-(4-piperidin-1-ylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-7-18(8-4-1)16-22-20-15-17-9-11-19(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14,16H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLSZPXYOMKDK-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=N/OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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